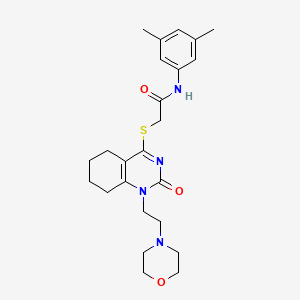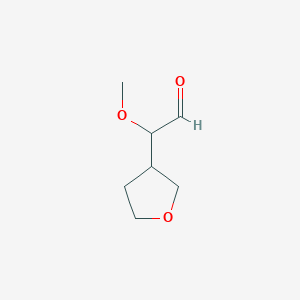![molecular formula C9H13NO2S2 B3016496 N-[(1-Thiophen-3-ylcyclopropyl)methyl]methanesulfonamide CAS No. 2415509-13-4](/img/structure/B3016496.png)
N-[(1-Thiophen-3-ylcyclopropyl)methyl]methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(1-Thiophen-3-ylcyclopropyl)methyl]methanesulfonamide, also known as CP-465,022, is a chemical compound that has been extensively studied for its potential therapeutic applications. It is a selective antagonist of the orexin receptor, which is involved in the regulation of sleep and wakefulness.
Mécanisme D'action
N-[(1-Thiophen-3-ylcyclopropyl)methyl]methanesulfonamide acts as a selective antagonist of the orexin receptor. The orexin receptor is involved in the regulation of sleep and wakefulness, as well as other physiological processes such as appetite, energy balance, and reward. By blocking the orexin receptor, this compound can modulate these processes and potentially treat sleep disorders, addiction, anxiety, and depression.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In animal models, the compound has been shown to increase sleep duration and improve sleep quality. It has also been shown to reduce drug-seeking behavior in animal models of addiction. Additionally, the compound has been shown to reduce anxiety-like behavior and improve mood in animal models of depression.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[(1-Thiophen-3-ylcyclopropyl)methyl]methanesulfonamide in lab experiments is its high potency and selectivity for the orexin receptor. This allows for precise modulation of the receptor and reduces the potential for off-target effects. However, one limitation of using the compound is its limited solubility in aqueous solutions, which can make dosing and administration challenging.
Orientations Futures
There are several future directions for research on N-[(1-Thiophen-3-ylcyclopropyl)methyl]methanesulfonamide. One direction is to further explore its potential therapeutic applications, particularly in the treatment of sleep disorders, addiction, anxiety, and depression. Another direction is to optimize the synthesis method to improve yield and purity of the compound. Additionally, further studies are needed to fully understand the biochemical and physiological effects of the compound and its potential side effects.
Méthodes De Synthèse
The synthesis of N-[(1-Thiophen-3-ylcyclopropyl)methyl]methanesulfonamide involves several steps. The first step is the preparation of 1-thiophen-3-ylcyclopropanecarboxylic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with methylamine and sodium methanesulfonate to yield this compound. The synthesis method has been optimized to produce high yields and purity of the compound.
Applications De Recherche Scientifique
N-[(1-Thiophen-3-ylcyclopropyl)methyl]methanesulfonamide has been extensively studied for its potential therapeutic applications. It has been shown to be a potent and selective antagonist of the orexin receptor, which is involved in the regulation of sleep and wakefulness. The compound has been studied in animal models of sleep disorders, including narcolepsy and insomnia. It has also been studied for its potential use in the treatment of addiction, anxiety, and depression.
Propriétés
IUPAC Name |
N-[(1-thiophen-3-ylcyclopropyl)methyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2S2/c1-14(11,12)10-7-9(3-4-9)8-2-5-13-6-8/h2,5-6,10H,3-4,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMAVQWGSPYJALS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCC1(CC1)C2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(isoxazol-3-yl)-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B3016413.png)
![2-[2-(Cyclopentyloxy)phenyl]acetic acid](/img/structure/B3016418.png)
![2-{[1-{2-[(4-chlorobenzyl)amino]-2-oxoethyl}-5-(hydroxymethyl)-1H-imidazol-2-yl]thio}-N-(4-ethylphenyl)acetamide](/img/structure/B3016420.png)

![2-[(1-Cyclobutylaziridin-2-yl)methoxy]-N,N,5-trimethylbenzenesulfonamide](/img/structure/B3016423.png)
![8-((3-Chlorophenyl)sulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B3016425.png)
![2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B3016427.png)


![3-Methyl-6-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3016431.png)

![N-(2-chlorophenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B3016434.png)
![Methyl 4-chloro-5-hydroxy-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B3016435.png)
![N-[3-(dimethylamino)propyl]-4-(3-methoxybenzoyl)-1H-pyrrole-2-carboxamide](/img/structure/B3016436.png)